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Compound of Interest

Compound Name:
4-tert-butyl-2-methyl-1H-

benzimidazole

Cat. No.: B1182687 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals encountering

rotational disorder of tert-butyl groups in crystal structures.

Frequently Asked Questions (FAQs)
Q1: What are the common indicators of rotational disorder in a tert-butyl group?

A1: The primary indicators of rotational disorder in a tert-butyl group within a crystal structure

include:

Elongated or unusually large thermal ellipsoids (Anisotropic Displacement Parameters -

ADPs) for the methyl carbon atoms. This suggests that the refinement program is attempting

to model multiple positions with a single ellipsoid.[1][2]

Significant residual electron density peaks and holes near the tert-butyl group in the

difference Fourier map.[1][2] These peaks may indicate the alternative positions of the

disordered atoms.

Chemically unreasonable bond lengths and angles involving the tert-butyl group after initial

refinement.
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High refinement residuals (R-factors) that do not improve with standard refinement

strategies.

Q2: What is the difference between static and dynamic disorder in the context of tert-butyl

groups?

A2: Both static and dynamic disorder result in the observation of fractional atomic occupancies

at different positions.[1][3]

Static Disorder: Different, fixed conformations of the tert-butyl group are present in different

unit cells throughout the crystal. This can be thought of as a "snapshot" of various

orientations frozen in place.[1][3]

Dynamic Disorder: The tert-butyl group is rapidly reorienting or rotating within a single unit

cell during data collection. The resulting electron density is a time-average of these

movements.[1][3]

For the purposes of crystallographic refinement, both types of disorder are treated in a similar

manner by modeling discrete, partially occupied atomic positions.[1][3]

Q3: When should I model a tert-butyl group as disordered?

A3: You should consider modeling a tert-butyl group as disordered when you observe the

indicators mentioned in Q1. If the ADPs are pathologically shaped and significant residual

electron density is present, a disordered model is likely necessary to improve the overall quality

of your crystal structure refinement.[1][2]

Q4: How do I model a two-site rotational disorder for a tert-butyl group in SHELXL?

A4: A two-site rotational disorder is a common scenario. The general workflow involves:

Identifying the alternative positions: Locate the significant Q-peaks in the difference electron

density map around the methyl carbons.[4][5]

Splitting the atoms: Create two sets of coordinates for the disordered methyl carbon atoms.
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Using the PART instruction: In the .ins file, enclose the two disordered components within

PART 1 and PART 2. The non-disordered quaternary carbon and the rest of the molecule

remain in PART 0.[1][6]

Refining site occupancy factors (SOFs): Introduce a free variable (e.g., FVAR 2 0.5) to refine

the relative occupancies of the two components. The occupancies for atoms in PART 1

would be set to 21 and in PART 2 to -21.[1]

Applying restraints: It is crucial to apply geometric and ADP restraints to maintain a

chemically reasonable geometry and stable refinement.[1][3]

Q5: What are the essential restraints for refining a disordered tert-butyl group?

A5: Restraints are critical for a stable and meaningful refinement of disordered groups.[3] Key

restraints include:

SADI or SAME: To restrain chemically equivalent 1,2 (C-C) and 1,3 (C...C) distances within

and between the disordered components to be similar.[3][7] SAME can be used to generate

SADI restraints for chemically equivalent fragments.[1][2]

SIMU: To restrain the ADPs of atoms that are close to each other to be similar. This is

particularly important for overlapping atoms in the disordered model.[1][3]

DELU or RIGU: These are rigid-bond restraints that enforce similar anisotropic displacement

parameters for bonded atoms.[1][3] RIGU is a more modern and generally preferred

restraint.[3]

DFIX: Can be used to fix specific bond lengths to a target value, but SADI is often preferred

as it doesn't introduce a bias towards a preconceived value.[3]
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Issue Possible Cause Recommended Solution

Non-positive definite (N.P.D.)

atoms / "atom goes non-

positive definite" error

Unstable refinement of ADPs,

often due to closely spaced

disordered atoms or

insufficient restraints.

Apply or tighten SIMU and

RIGU/DELU restraints on the

disordered atoms.[1] Consider

refining the disordered atoms

isotropically in the initial

stages.

Refinement is unstable or

oscillates

Poor initial model of the

disorder, incorrect atom

assignments, or inappropriate

restraints.

Carefully check the positions of

the split atoms against the

residual electron density map.

Ensure the correct use of

PART instructions.[1] Adjust

the standard deviations of the

restraints; sometimes they may

be too tight or too loose.

Unreasonable bond lengths or

angles after refinement

Insufficient or incorrect

geometric restraints.

Apply SADI or SAME restraints

to the 1,2 and 1,3 distances of

the tert-butyl group to enforce

a reasonable tetrahedral

geometry.[3][7]

Occupancy refines to a value

close to 0 or 1

One of the disordered

components is not actually

present or is present at a very

low level. The model is over-

parameterized.

Remove the component with

the near-zero occupancy and

refine as an ordered group or a

single disordered component.

"Bad instruction" or syntax

error in SHELXL

Incorrect formatting of the

PART, FVAR, or restraint

commands in the .ins file.

Carefully check the SHELXL

manual for the correct syntax

of all commands. Ensure atom

names are consistent and

correctly assigned to their

respective parts.[1]

Quantitative Data Summary
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The following tables summarize typical geometric parameters and refinement restraints used

when managing tert-butyl group disorder.

Table 1: Typical Geometric Restraints for Disordered tert-butyl Groups

Restraint Type Description
Typical Target
Value / s.d.

SHELXL Command
Example

1,2-distances (C-C)

Restrains the bond

lengths between the

quaternary carbon

and the methyl

carbons, and within

disordered

components, to be

similar.

s.d. = 0.02
SADI C1 C2 C1 C3

C1 C4

1,3-distances (C...C)

Restrains the

distances between the

methyl carbons to be

similar, maintaining a

tetrahedral geometry.

s.d. = 0.04
SADI C2 C3 C2 C4

C3 C4

ADP Similarity

Restrains the

anisotropic

displacement

parameters of nearby

atoms to be similar.

s.d. = 0.04 (main),

0.08 (terminal)

SIMU 0.04 0.08 C1

&gt; C4A C4B

Rigid Bond

Restrains the

components of ADPs

along bond vectors for

bonded atoms.

s.d. = 0.01 RIGU C1 > C4A C4B

s.d. = standard deviation (Å)
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Protocol 1: Modeling a Two-Component Disordered tert-
Butyl Group in Olex2/SHELXL
This protocol outlines the steps to model a simple two-component rotational disorder of a tert-

butyl group.

Initial Refinement: Refine the initial structure solution anisotropically. Identify a tert-butyl

group with large, elongated thermal ellipsoids and significant nearby residual electron

density peaks.

Locate Alternative Positions: In the difference electron density map, identify the peaks that

correspond to the alternative positions of the methyl carbons.

Split the Atoms:

Select the three methyl carbon atoms of the tert-butyl group.

Use the "Disorder" tool in Olex2 (Tools -> Disorder -> Split Selected Atoms).

Position the newly generated atoms onto the corresponding residual density peaks.

Assign PARTs and Occupancy:

The software will typically assign the original atoms to PART 1 and the new atoms to

PART 2.

It will also introduce a free variable for the occupancy, often FVAR 2 0.5, and set the

occupancies to 21 and -21.

Apply Geometric Restraints:

Select all atoms of the disordered tert-butyl group (both components and the quaternary

carbon).

Use the "Restraints" tool to apply SAME restraints. This will generate SADI instructions for

the 1,2 and 1,3 distances.

Apply ADP Restraints:
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Select all atoms of the disordered group.

Apply SIMU and RIGU restraints to maintain reasonable thermal parameters.

Refine the Model:

Run several cycles of least-squares refinement.

Monitor the convergence, R-factors, and the shape of the thermal ellipsoids. The ellipsoids

should become more spherical and the residual density should decrease significantly.

Add Hydrogen Atoms: Once the heavy atom model is stable, add hydrogen atoms using a

riding model (e.g., AFIX 137 for rotating methyl groups).
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Caption: Workflow for modeling rotational disorder in tert-butyl groups.
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Caption: Key relationships in refining a disordered tert-butyl group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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